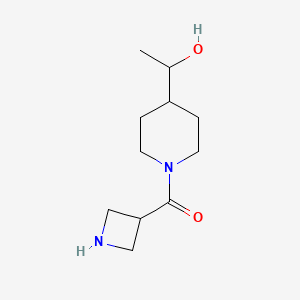
5-Bromo-4-ethyl-3-nitropyridin-2-amine
Descripción general
Descripción
5-Bromo-4-ethyl-3-nitropyridin-2-amine is a heterocyclic organic compound with the molecular formula C7H8BrN3O2 It is characterized by the presence of a bromine atom, an ethyl group, and a nitro group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-ethyl-3-nitropyridin-2-amine typically involves the nitration of 4-ethylpyridin-2-amine followed by bromination. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The bromination step involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products:
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Reduction: Formation of 5-Bromo-4-ethyl-3-aminopyridin-2-amine.
Oxidation: Formation of 5-Bromo-4-carboxy-3-nitropyridin-2-amine.
Aplicaciones Científicas De Investigación
5-Bromo-4-ethyl-3-nitropyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
Industrial Chemistry: The compound is employed in the synthesis of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-ethyl-3-nitropyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the bromine atom can form halogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
- 5-Bromo-4-methyl-3-nitropyridin-2-amine
- 5-Bromo-4-ethyl-3-aminopyridin-2-amine
- 5-Bromo-4-carboxy-3-nitropyridin-2-amine
Comparison:
- 5-Bromo-4-methyl-3-nitropyridin-2-amine: Similar in structure but with a methyl group instead of an ethyl group, leading to different steric and electronic properties.
- 5-Bromo-4-ethyl-3-aminopyridin-2-amine: The amino group provides different reactivity compared to the nitro group, making it useful for different types of chemical reactions.
- 5-Bromo-4-carboxy-3-nitropyridin-2-amine: The carboxylic acid group introduces additional hydrogen bonding capabilities, affecting its solubility and reactivity.
Propiedades
IUPAC Name |
5-bromo-4-ethyl-3-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3O2/c1-2-4-5(8)3-10-7(9)6(4)11(12)13/h3H,2H2,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BODGSAKNSPPOHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=C1Br)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



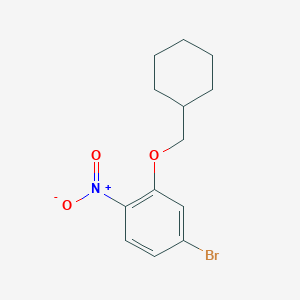

![1-[6-(Difluoromethyl)pyrimidin-4-yl]azetidin-3-ol](/img/structure/B1531619.png)
![1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol](/img/structure/B1531620.png)
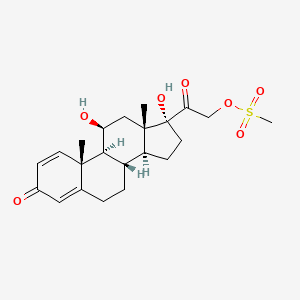
![1-[4-Chloro-2-(2,2,2-trifluoroethoxy)phenyl]ethylamine hydrochloride](/img/structure/B1531623.png)
![1-[(3-Bromo-5-methylphenyl)methyl]azetidine](/img/structure/B1531624.png)
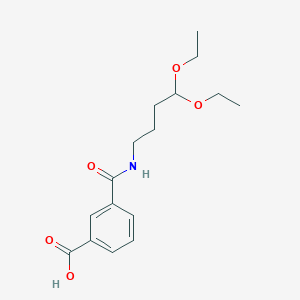
![2-[(5-Chloro-2-pyrazinyl)(methyl)amino]-1-ethanol](/img/structure/B1531630.png)

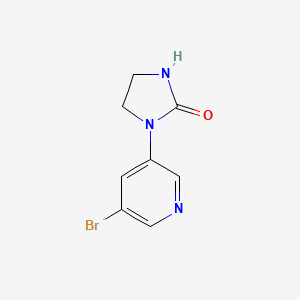
![3-[(Isopropylamino)sulfonyl]-5-nitrobenzoic acid](/img/structure/B1531635.png)
